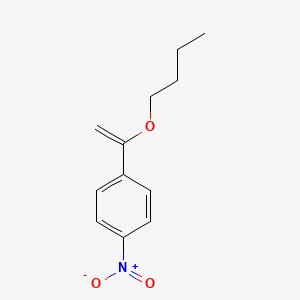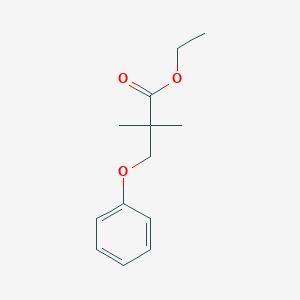![molecular formula C26H18Cl2 B14338716 1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene CAS No. 101634-82-6](/img/structure/B14338716.png)
1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene is an organic compound with the molecular formula C28H20Cl2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene typically involves the reaction of 4-chlorobenzophenone with benzene under specific conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and proceeds through a Friedel-Crafts alkylation mechanism. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its use as an insecticide.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene (DDE): A metabolite of DDT with similar chemical properties.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD): Another metabolite of DDT with distinct biological effects.
Uniqueness
1,1’-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene is unique due to its structural complexity and the presence of multiple aromatic rings. This structure imparts specific chemical properties that make it suitable for various applications in research and industry. Its ability to undergo multiple types of chemical reactions also adds to its versatility.
Properties
CAS No. |
101634-82-6 |
|---|---|
Molecular Formula |
C26H18Cl2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
1-chloro-4-[2-(4-chlorophenyl)-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C26H18Cl2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H |
InChI Key |
JLHQIDAYNIYCQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


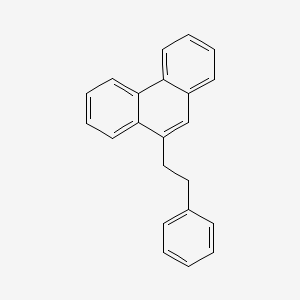

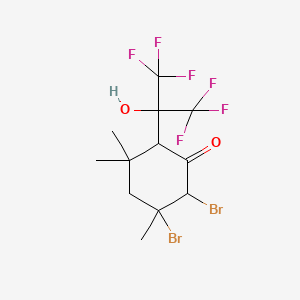


![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)
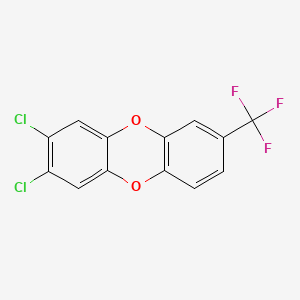


![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)

